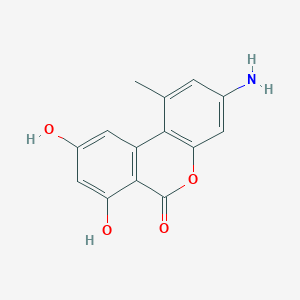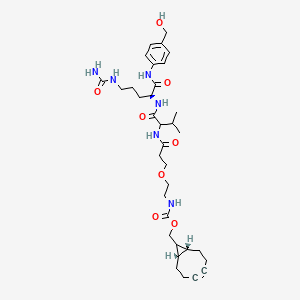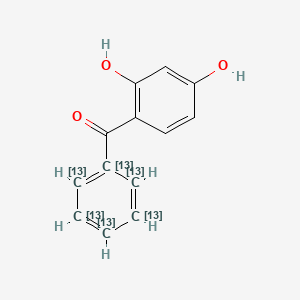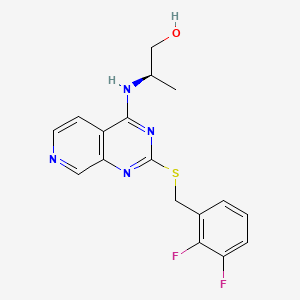
CXCR2 antagonist 6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CXCR2 antagonist 6 is a compound that inhibits the activity of the C-X-C motif chemokine receptor 2 (CXCR2). CXCR2 is a receptor found on the surface of certain cells, including neutrophils, and plays a crucial role in the migration and aggregation of immune cells. By blocking CXCR2, this compound can modulate immune responses and has potential therapeutic applications in various diseases, including cancer and inflammatory conditions .
Métodos De Preparación
The synthesis of CXCR2 antagonist 6 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions to achieve high yields and purity. Industrial production methods may include large-scale synthesis using optimized reaction conditions and purification techniques to ensure the compound meets regulatory standards .
Análisis De Reacciones Químicas
CXCR2 antagonist 6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
CXCR2 antagonist 6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of CXCR2 in various chemical reactions and pathways.
Biology: Helps in understanding the migration and aggregation of immune cells, particularly neutrophils.
Medicine: Investigated for its potential therapeutic effects in diseases such as chronic obstructive pulmonary disease (COPD), cancer, and inflammatory conditions.
Mecanismo De Acción
CXCR2 antagonist 6 exerts its effects by binding to the CXCR2 receptor and blocking its activity. This inhibition prevents the migration and aggregation of immune cells, particularly neutrophils, thereby modulating the immune response. The molecular targets and pathways involved include the CXCR2 receptor and its associated signaling pathways, such as the phosphatidylinositol-3-kinase (PI3K) and protein kinase B (Akt) pathways .
Comparación Con Compuestos Similares
CXCR2 antagonist 6 can be compared with other similar compounds, such as:
Danirixin: Another CXCR2 antagonist investigated for its effects in COPD and other inflammatory conditions.
Navarixin: A CXCR2 antagonist studied in combination with pembrolizumab for its potential in treating advanced solid tumors.
AZD5069: A potent and selective CXCR2 antagonist with applications in various inflammatory diseases. The uniqueness of this compound lies in its specific binding affinity and efficacy in modulating immune responses, making it a valuable tool in scientific research and potential therapeutic applications
Propiedades
Fórmula molecular |
C17H16F2N4OS |
|---|---|
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
(2R)-2-[[2-[(2,3-difluorophenyl)methylsulfanyl]pyrido[3,4-d]pyrimidin-4-yl]amino]propan-1-ol |
InChI |
InChI=1S/C17H16F2N4OS/c1-10(8-24)21-16-12-5-6-20-7-14(12)22-17(23-16)25-9-11-3-2-4-13(18)15(11)19/h2-7,10,24H,8-9H2,1H3,(H,21,22,23)/t10-/m1/s1 |
Clave InChI |
HWMPBLQDVHMEKV-SNVBAGLBSA-N |
SMILES isomérico |
C[C@H](CO)NC1=NC(=NC2=C1C=CN=C2)SCC3=C(C(=CC=C3)F)F |
SMILES canónico |
CC(CO)NC1=NC(=NC2=C1C=CN=C2)SCC3=C(C(=CC=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





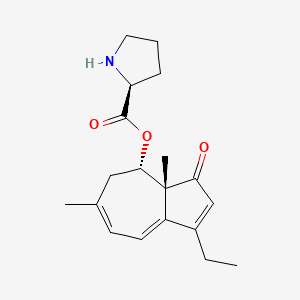
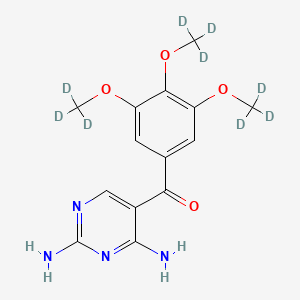

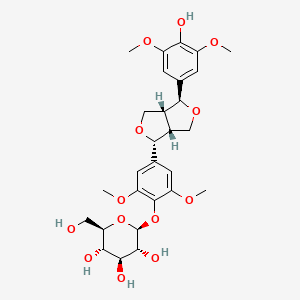
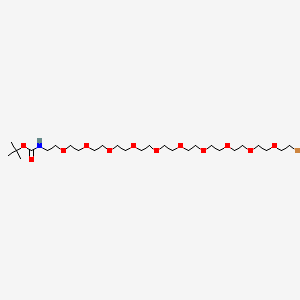
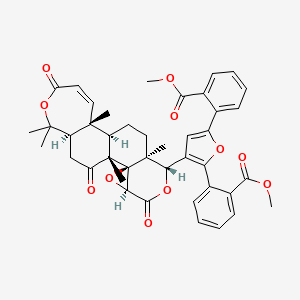
![(3S,5S,8R,9R,10S,13S,14S,17R)-2,2,3,4,4-pentadeuterio-17-ethynyl-13-methyl-1,5,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B15143302.png)
